(S)-2-Methyl-1-(3-pyridinyl)propylamine 2hcl
Description
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl is a chiral amine compound with a pyridine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties. The compound is characterized by the presence of a pyridine ring attached to a propylamine chain, which is further substituted with a methyl group at the second position.
Properties
IUPAC Name |
(1S)-2-methyl-1-pyridin-3-ylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.ClH/c1-7(2)9(10)8-4-3-5-11-6-8;/h3-7,9H,10H2,1-2H3;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAYFRHFEIRSLG-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CN=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CN=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-pyridinecarboxaldehyde and (S)-2-methylpropan-1-amine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amine.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions with reagents like bromine or chlorine to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical drugs.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of fine chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pyridine ring and the amine group play crucial roles in the binding process, influencing the compound’s affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(3-Pyridinyl)propan-1-amine: Similar structure but lacks the methyl group at the second position.
(S)-2-Methyl-1-(2-pyridinyl)propylamine: Similar structure but with the pyridine ring attached at a different position.
(S)-2-Methyl-1-(4-pyridinyl)propylamine: Similar structure but with the pyridine ring attached at the fourth position.
Uniqueness
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl is unique due to the specific positioning of the methyl group and the pyridine ring, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Biological Activity
(S)-2-Methyl-1-(3-pyridinyl)propylamine 2HCl is a chiral amine with significant implications in medicinal chemistry and biological research. This compound is characterized by its pyridine ring and amine functionality, which contribute to its biological activity through interactions with various molecular targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Chemical Formula : CHClN
- Molecular Weight : 201.71 g/mol
- IUPAC Name : (S)-2-Methyl-1-(3-pyridinyl)propylamine hydrochloride
The compound's structure allows it to engage in hydrogen bonding and other interactions critical for biological activity.
This compound primarily functions through the modulation of neurotransmitter systems. Its structural similarity to biologically active amines enables it to bind effectively to receptors and enzymes.
- Receptor Interaction : The compound has been shown to interact with MCH (melanin-concentrating hormone) receptors, which are implicated in various physiological processes including appetite regulation and energy homeostasis .
- Enzyme Inhibition : It has also been studied for its potential to inhibit specific enzymes, which may be beneficial in treating conditions such as obesity and depression .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits notable effects on cellular functions:
- Cytotoxicity : A study reported cytotoxic effects with an IC value in the micromolar range, indicating its potential for use in cancer therapy .
- Receptor Binding Affinity : The compound shows significant binding affinity towards various receptors, which is critical for its therapeutic efficacy. For instance, the binding affinity at MCH receptors has been quantified, suggesting its role as a selective antagonist .
Case Studies
- Feeding Disorders : Research indicates that this compound may help in managing feeding disorders such as obesity by antagonizing MCH receptors. Clinical trials have suggested improvements in weight management among subjects treated with similar compounds .
- Anxiety and Depression : Preliminary studies have linked the compound to reductions in anxiety-like behaviors in animal models, suggesting a potential role in treating mood disorders .
Applications in Medicine
The biological activity of this compound positions it as a candidate for several therapeutic applications:
- Obesity Treatment : By modulating appetite through MCH receptor antagonism, this compound may provide a novel approach to obesity management.
- Neuropsychiatric Disorders : Its effects on neurotransmitter systems suggest potential applications in treating anxiety and depression.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
